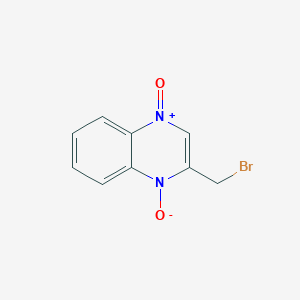

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide

Übersicht

Beschreibung

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. The presence of the bromomethyl group and the 1,4-dioxide moiety enhances its reactivity and biological properties, making it a compound of interest for various scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline, 2-(bromomethyl)-, 1,4-dioxide typically involves the bromination of quinoxaline derivatives followed by oxidation. One common method includes the reaction of quinoxaline with N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromomethyl group . The resulting bromomethyl quinoxaline is then oxidized using hydrogen peroxide or other oxidizing agents to form the 1,4-dioxide moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of cost-effective and environmentally friendly reagents .

Analyse Chemischer Reaktionen

Types of Reactions

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The 1,4-dioxide moiety can participate in redox reactions, potentially forming quinoxaline N-oxides or other reduced forms.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems, which are of interest in drug development.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Hydrogen Peroxide: Commonly used for oxidation reactions.

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Major Products Formed

Substituted Quinoxalines: Resulting from nucleophilic substitution reactions.

Quinoxaline N-Oxides: Formed through oxidation reactions.

Fused Ring Systems: Resulting from cyclization reactions.

Wissenschaftliche Forschungsanwendungen

Biological Activities

QBMDO exhibits a wide range of biological activities, making it a promising candidate for various therapeutic applications:

- Antimicrobial Activity : Research indicates that QBMDO can generate reactive oxygen species (ROS) in bacterial cells, leading to oxidative stress that causes DNA damage and cell death. This mechanism highlights its potential as an antibacterial agent against resistant strains.

- Anticancer Properties : Studies have shown that quinoxaline derivatives, including QBMDO, possess anticancer activity by targeting specific cellular pathways involved in tumor growth and proliferation. For instance, certain derivatives have demonstrated selective cytotoxicity against solid tumor cells under hypoxic conditions.

- Antitubercular Activity : Recent investigations into quinoxaline derivatives have revealed their potential effectiveness against Mycobacterium tuberculosis. Specific derivatives have shown promising results in inhibiting bacterial growth with low cytotoxicity towards non-tumor cells.

- Other Therapeutic Applications : QBMDO has also been explored for its efficacy against parasitic infections such as malaria and leishmaniasis. The compound's ability to interact with various enzymes and proteins enhances its therapeutic potential across multiple disease states.

Case Studies

Several studies have documented the efficacy of QBMDO and its derivatives:

- Antimicrobial Studies : A review analyzed 23 studies focusing on the antimicrobial properties of quinoxaline derivatives, highlighting their structure–activity relationships (SAR) that inform future drug design against tuberculosis .

- Cancer Research : In vitro studies demonstrated that specific QBMDO derivatives exhibited significant anticancer activity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

- Parasitology : Research has shown that certain quinoxaline derivatives possess activity against protozoan parasites responsible for diseases like leishmaniasis and trypanosomiasis, indicating their potential as novel antiparasitic agents .

Wirkmechanismus

The mechanism of action of quinoxaline, 2-(bromomethyl)-, 1,4-dioxide involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound can cause DNA damage in bacteria, leading to cell death.

Antitumor Activity: It may inhibit key enzymes and proteins involved in cell proliferation and survival.

Antiparasitic Activity: The compound can interfere with the redox balance in parasites, leading to oxidative stress and cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxaline 1,4-Dioxide: Shares the 1,4-dioxide moiety but lacks the bromomethyl group.

2,3-Bis(bromomethyl)-1,4-dioxide-quinoxaline: Contains two bromomethyl groups, enhancing its reactivity and biological activity.

Uniqueness

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.

Biologische Aktivität

Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Quinoxaline Derivatives

Quinoxaline derivatives, particularly those containing the 1,4-dioxide moiety, have been recognized for their broad spectrum of biological activities. The presence of the bromomethyl group in this specific derivative enhances its reactivity and biological properties, making it a candidate for various therapeutic applications including antibacterial, antifungal, antitumor, and antiparasitic activities .

Target Interactions

this compound acts on multiple biological targets. It interacts with proteins and enzymes through various types of interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking. These interactions facilitate its binding to target sites on biomolecules, influencing cellular processes .

Biochemical Pathways

The compound has demonstrated the ability to undergo various biochemical transformations leading to significant effects on cellular metabolism and signaling pathways. It has been shown to influence gene expression and metabolic flux in treated cells .

Antibacterial Activity

Quinoxaline derivatives are primarily noted for their antibacterial properties. Research indicates that compounds like quinoxaline-1,4-dioxides exhibit potent activity against Gram-positive and Gram-negative bacteria. For instance:

- Example Compounds :

Antitubercular Activity

Recent studies highlight the potential of quinoxaline derivatives in treating Mycobacterium tuberculosis. Specific derivatives have shown promising results in inhibiting the growth of drug-resistant strains:

- Key Findings :

Antifungal Activity

Quinoxaline derivatives also exhibit antifungal properties comparable to established antifungal agents like amphotericin B. For example:

- Activity Against Fungi :

Antiparasitic Activity

The compound has been explored for its activity against various parasites responsible for diseases such as malaria and leishmaniasis:

- Research Insights :

Case Studies

Several studies have documented the biological activity of quinoxaline derivatives:

- Antimycobacterial Study :

- Structure-Activity Relationship (SAR) :

Comparative Analysis

| Compound Name | Activity Type | MIC (µg/mL) | Notable Features |

|---|---|---|---|

| 2-Hydroxy methyl 3-methyl quinoxaline | Antibacterial | <10 | Effective against Gram-negative bacteria |

| Quinoxaline-1,4-dioxide derivative | Antitubercular | <2 | High selectivity index |

| Quinoxaline derivative with halogen | Antifungal | <2 | Comparable efficacy to amphotericin B |

| Quinoxaline derivative for malaria treatment | Antiparasitic | N/A | Promising preclinical results |

Eigenschaften

IUPAC Name |

3-(bromomethyl)-4-oxidoquinoxalin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c10-5-7-6-11(13)8-3-1-2-4-9(8)12(7)14/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRAKFGTLLHWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=C[N+]2=O)CBr)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482572 | |

| Record name | Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18080-66-5 | |

| Record name | Quinoxaline, 2-(bromomethyl)-, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.